N-(2-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Overview
Description
N-(2-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, an ethoxy group, and a formylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-bromophenylamine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This results in the formation of an intermediate compound, ethyl 2-(2-bromophenylamino)acetate.
Hydrolysis and Formylation: The intermediate is then hydrolyzed using an acid such as hydrochloric acid to yield 2-(2-bromophenylamino)acetic acid. This is followed by formylation using a formylating agent like formic acid or formic anhydride to introduce the formyl group, resulting in the formation of 2-(2-bromophenylamino)-2-formylacetic acid.
Esterification and Etherification: The final step involves esterification of the formylated compound with ethanol in the presence of a catalyst such as sulfuric acid to form the ethoxy group. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-ethoxy-4-formylphenoxy)acetic acid.
Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)acetamide.
Substitution: N-(2-substituted phenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide.
Scientific Research Applications
N-(2-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
- N-(2-fluorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
- N-(2-iodophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Uniqueness
N-(2-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is unique due to the presence of the bromine atom in the bromophenyl group, which imparts distinct chemical reactivity and properties. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-2-22-16-9-12(10-20)7-8-15(16)23-11-17(21)19-14-6-4-3-5-13(14)18/h3-10H,2,11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJLJKBCLXTOBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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